N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

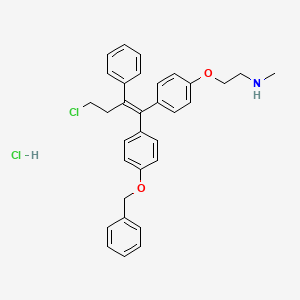

“N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride” is a compound with the molecular formula C32H33Cl2NO2 and a molecular weight of 534.52 . It belongs to the Toremifene API family and is categorized as an enzyme activator . It is used as a reference standard in cancer research chemicals and analytical standards .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 534.52 and a molecular formula of C32H33Cl2NO2 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique

Metabolic Studies and Comparisons

N-Desmethyl 4-Benzyloxy Toremifene Hydrochloride, a metabolite of toremifene, has been extensively studied for its metabolic pathways, particularly in comparison with tamoxifen. Watanabe et al. (2015) found that the formation of N-Desmethyl toremifene is primarily carried out by CYP3A4, an enzyme crucial in drug metabolism. This study suggests different impacts on clinical outcomes for toremifene compared to tamoxifen due to their distinct bioactivation pathways (Watanabe, Watanabe, Maruyama, & Kawashiro, 2015).

Pharmacokinetics and Drug Interactions

The pharmacokinetics of toremifene and its metabolites, including N-Desmethyl toremifene, were studied in patients with advanced breast cancer. Wiebe et al. (2004) reported that steady-state plasma concentrations of these compounds were reached within 1 to 5 weeks, depending on the dose, with a half-life of approximately 5 days (Wiebe, Benz, Shemano, Cadman, & DeGregorio, 2004).

Antitumor and Antiestrogenic Effects

Kangas (2004) discussed the hormonal effects of toremifene metabolites, including N-Desmethyl toremifene. These metabolites have been found to exhibit similar antiestrogenic effects as toremifene, with potential implications for antitumor actions (Kangas, 2004).

Potential in Cancer Therapy

Fiore et al. (2015) investigated toremifene, including its metabolites, for treating desmoid-type fibromatosis. This study provided evidence for considering toremifene as a viable option in specific cancer treatments, even after failure with other hormonal agents (Fiore, Colombo, Radaelli, Callegaro, Palassini, Barisella, Morosi, Baldi, Stacchiotti, Casali, & Gronchi, 2015).

Antioxidant Properties

Ahotupa et al. (1997) explored the antioxidative properties of toremifene. The study highlighted that toremifene, along with its metabolites, could act as potent membrane antioxidants, with implications for their role in biological systems (Ahotupa, Mäntylä, & Kangas, 1997).

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(Z)-4-chloro-2-phenyl-1-(4-phenylmethoxyphenyl)but-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32ClNO2.ClH/c1-34-22-23-35-29-16-12-27(13-17-29)32(31(20-21-33)26-10-6-3-7-11-26)28-14-18-30(19-15-28)36-24-25-8-4-2-5-9-25;/h2-19,34H,20-24H2,1H3;1H/b32-31+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWVBZSEURSCSH-MRRLHAJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747545 |

Source

|

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176671-80-0 |

Source

|

| Record name | 2-(4-{(1Z)-1-[4-(Benzyloxy)phenyl]-4-chloro-2-phenylbut-1-en-1-yl}phenoxy)-N-methylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/no-structure.png)

![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)

![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)